molecular formula C7H13N3O2 B6352413 N-Hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide;  95% CAS No. 57399-51-6

N-Hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide; 95%

Cat. No. B6352413
CAS RN: 57399-51-6
M. Wt: 171.20 g/mol
InChI Key: ISUFAXRPGSQHIC-UHFFFAOYSA-N
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Description

N-Hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide (NHO-3-O-3-PIPA) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivative of the pyrrolidinone class of compounds, and is composed of a hydroxy group, an oxo group, and a pyrrolidinone group. NHO-3-O-3-PIPA has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to study a wide range of topics.

Scientific Research Applications

NHO-3-O-3-PIPA has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NHO-3-O-3-PIPA has also been studied for its potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. In addition, NHO-3-O-3-PIPA has been studied for its potential as an inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.

Mechanism of Action

The mechanism of action of NHO-3-O-3-PIPA is not yet fully understood. It is believed that the hydroxy group of NHO-3-O-3-PIPA may act as a competitive inhibitor of the enzyme acetylcholinesterase, by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. The oxo group of NHO-3-O-3-PIPA may also act as an inhibitor of monoamine oxidase, by binding to the active site of the enzyme and preventing the breakdown of serotonin and norepinephrine. Finally, the pyrrolidinone group of NHO-3-O-3-PIPA may act as an inhibitor of thymidylate synthase, by binding to the active site of the enzyme and preventing the synthesis of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of NHO-3-O-3-PIPA are not yet fully understood. It has been shown to inhibit the enzyme acetylcholinesterase, which may lead to an increase in acetylcholine levels in the brain. This could potentially lead to increased alertness, improved cognitive function, and improved memory. In addition, NHO-3-O-3-PIPA has been shown to inhibit the enzyme monoamine oxidase, which may lead to an increase in serotonin and norepinephrine levels in the brain. This could potentially lead to improved mood and reduced anxiety. Finally, NHO-3-O-3-PIPA has been shown to inhibit the enzyme thymidylate synthase, which may lead to an increase in DNA synthesis. This could potentially lead to increased cell growth and proliferation.

Advantages and Limitations for Lab Experiments

NHO-3-O-3-PIPA has several advantages for use in laboratory experiments. It is stable at room temperature, and does not require special storage conditions. It is also water-soluble, making it easy to dissolve in aqueous solutions. In addition, NHO-3-O-3-PIPA is available in 95% purity, making it suitable for use in laboratory experiments.
However, there are some limitations to the use of NHO-3-O-3-PIPA in laboratory experiments. It is a synthetic compound, and therefore may not be as biologically relevant as naturally-occurring compounds. In addition, the mechanism of action of NHO-3-O-3-PIPA is not yet fully understood, making it difficult to predict its effects in biological systems.

Future Directions

There are several potential future directions for the use of NHO-3-O-3-PIPA in scientific research. One potential future direction is to further study the biochemical and physiological effects of NHO-3-O-3-PIPA, in order to better understand its mechanism of action. Another potential future direction is to use NHO-3-O-3-PIPA as a tool to study the effects of acetylcholine, serotonin, and norepinephrine in the brain. Finally, NHO-3-O-3-PIPA could be used to study the effects of DNA synthesis on cell growth and proliferation.

Synthesis Methods

NHO-3-O-3-PIPA can be synthesized using a two-step process. The first step involves the reaction of 3-oxo-3-pyrrolidin-1-ylpropanimidamide (O-3-PIPA) with a hydroxylamine reagent. This reaction produces a hydroxy-substituted derivative of O-3-PIPA, which is then reacted with a nucleophilic agent to form NHO-3-O-3-PIPA. The second step of the synthesis involves the reaction of the hydroxy-substituted derivative with a nucleophile, such as a thiol or an amine, to form NHO-3-O-3-PIPA. This two-step process can be used to synthesize NHO-3-O-3-PIPA in 95% purity.

properties

IUPAC Name

N'-hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(9-12)5-7(11)10-3-1-2-4-10/h12H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUFAXRPGSQHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205108
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime

CAS RN

479080-07-4
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479080-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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